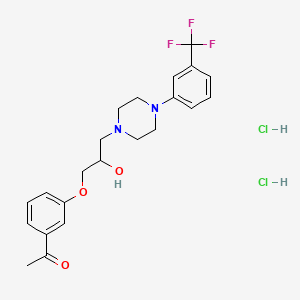
Acetophenone, 3'-((2-hydroxy-3-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)piperazinyl))propoxy)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetophenone, 3’-((2-hydroxy-3-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)piperazinyl))propoxy)-, dihydrochloride is a complex organic compound with the molecular formula C22H25F3N2O3. This compound is known for its unique chemical structure, which includes a trifluoromethyl group and a piperazine ring. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
The synthesis of Acetophenone, 3’-((2-hydroxy-3-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)piperazinyl))propoxy)-, dihydrochloride involves multiple steps. The synthetic route typically starts with the preparation of the piperazine derivative, followed by the introduction of the trifluoromethyl group. The final step involves the formation of the dihydrochloride salt. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Acetophenone, 3’-((2-hydroxy-3-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)piperazinyl))propoxy)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl group or other substituents are replaced by different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Acetophenone, 3’-((2-hydroxy-3-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)piperazinyl))propoxy)-, dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers use it to study the effects of trifluoromethyl groups on biological systems.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetophenone, 3’-((2-hydroxy-3-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)piperazinyl))propoxy)-, dihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group and piperazine ring play crucial roles in its activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Compared to other similar compounds, Acetophenone, 3’-((2-hydroxy-3-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)piperazinyl))propoxy)-, dihydrochloride stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties. Similar compounds include:
Acetophenone derivatives: These compounds share the acetophenone core structure but differ in their substituents.
Piperazine derivatives: These compounds contain the piperazine ring but may lack the trifluoromethyl group.
Trifluoromethyl compounds: These compounds contain the trifluoromethyl group but differ in their overall structure.
This compound’s unique combination of functional groups makes it a valuable tool in scientific research and industrial applications.
Properties
CAS No. |
63990-54-5 |
|---|---|
Molecular Formula |
C22H27Cl2F3N2O3 |
Molecular Weight |
495.4 g/mol |
IUPAC Name |
1-[3-[2-hydroxy-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propoxy]phenyl]ethanone;dihydrochloride |
InChI |
InChI=1S/C22H25F3N2O3.2ClH/c1-16(28)17-4-2-7-21(12-17)30-15-20(29)14-26-8-10-27(11-9-26)19-6-3-5-18(13-19)22(23,24)25;;/h2-7,12-13,20,29H,8-11,14-15H2,1H3;2*1H |
InChI Key |
UOCAPIHAVVORKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCC(CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(6-Pentylundecan-6-yl)oxy]ethan-1-ol](/img/structure/B13766259.png)
![Benzenesulfonic acid, 4-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)azo]-2,5-dichloro-, monosodium salt](/img/structure/B13766266.png)

![7-chloro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B13766283.png)

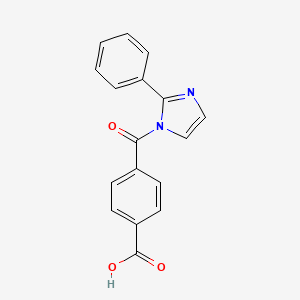

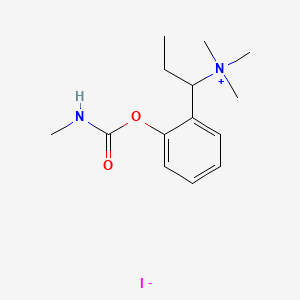

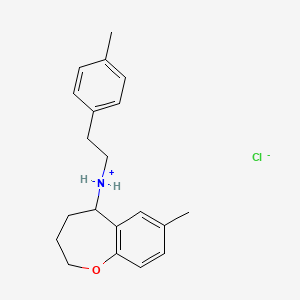
![Acetamide, N-[5-(ethylamino)-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]-4-methylphenyl]-](/img/structure/B13766333.png)
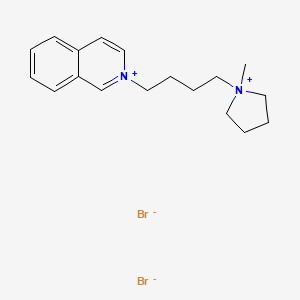
![2-(4-Chloro-phenyl)-thieno[2,3-b]pyridin-3-ylamine](/img/structure/B13766342.png)
